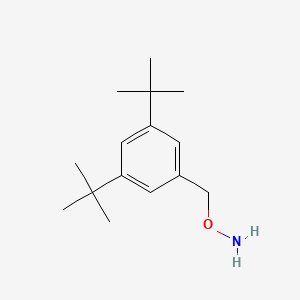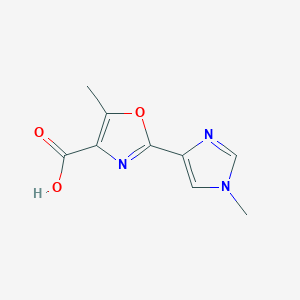![molecular formula C16H9BrClN B15335773 4-Bromo-10-chloro-7H-benzo[c]carbazole](/img/structure/B15335773.png)
4-Bromo-10-chloro-7H-benzo[c]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-10-chloro-7H-benzo[c]carbazole typically involves multi-step organic reactions. One common method includes the bromination and chlorination of benzo[c]carbazole derivatives. The reaction conditions often involve the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors or batch reactors to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-10-chloro-7H-benzo[c]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are often used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzo[c]carbazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .
Scientific Research Applications
4-Bromo-10-chloro-7H-benzo[c]carbazole has several scientific research applications, including:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electroluminescent properties.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 4-Bromo-10-chloro-7H-benzo[c]carbazole involves its interaction with specific molecular targets and pathways. In organic electronics, its electroluminescent properties are attributed to the efficient charge transport and recombination processes within the material . In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
10-Bromo-7H-benzo[c]carbazole: This compound is similar in structure but lacks the chlorine substituent at the 10 position.
4-Chloro-7H-benzo[c]carbazole: This compound has a chlorine substituent at the 4 position instead of bromine.
Uniqueness
4-Bromo-10-chloro-7H-benzo[c]carbazole is unique due to the presence of both bromine and chlorine substituents, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C16H9BrClN |
|---|---|
Molecular Weight |
330.60 g/mol |
IUPAC Name |
4-bromo-10-chloro-7H-benzo[c]carbazole |
InChI |
InChI=1S/C16H9BrClN/c17-13-3-1-2-11-10(13)5-7-15-16(11)12-8-9(18)4-6-14(12)19-15/h1-8,19H |
InChI Key |
QPHCTOKVDXTXOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C(N3)C=CC(=C4)Cl)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


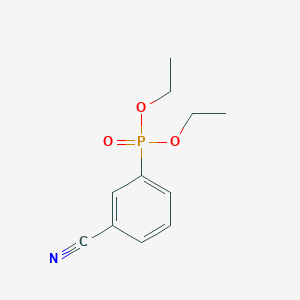
![2-Methylbenzo[f]chromen-3-one](/img/structure/B15335701.png)
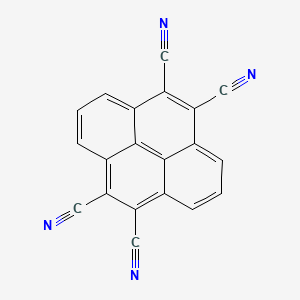
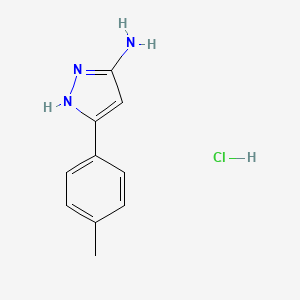
![4,9,14,19-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1(20),2,5,7,10,12,15,17-octaene](/img/structure/B15335729.png)
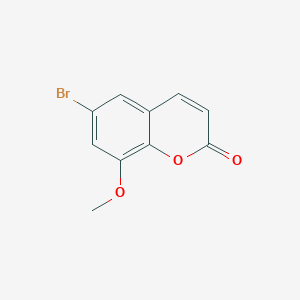
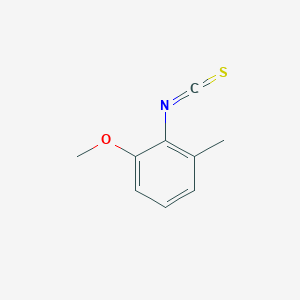

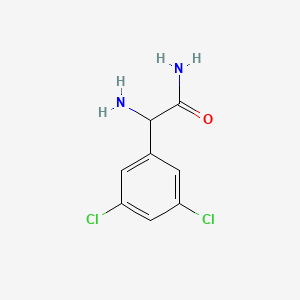

![Ethyl 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate](/img/structure/B15335757.png)
